Cas no 4560-07-0 (N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide)

N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide structure
4560-07-0 structure
商品名:N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide
CAS番号:4560-07-0
MF:C18H18N2O
メガワット:278.34832
CID:1519847
PubChem ID:4715058

N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide 化学的及び物理的性質

名前と識別子

    • Acetamide, N-[2-(2-phenyl-1H-indol-3-yl)ethyl]-
    • 4560-07-0
    • BBL020769
    • AKOS001476291
    • STK893459
    • N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide
    • CHEMBL15318
    • BDBM50212913
    • N-(2-(2-Phenyl-1H-indol-3-yl)ethyl)acetamide
    • N-[2-(2-Phenyl-1H-indol-3-yl)-ethyl]-acetamide
    • SCHEMBL24098945
    • N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide
    • インチ: InChI=1S/C18H18N2O/c1-13(21)19-12-11-16-15-9-5-6-10-17(15)20-18(16)14-7-3-2-4-8-14/h2-10,20H,11-12H2,1H3,(H,19,21)
    • InChIKey: NDQLWCNLJLSDBN-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)NCCC1=C(NC2=CC=CC=C21)C3=CC=CC=C3

計算された属性

  • せいみつぶんしりょう: 278.14204
  • どういたいしつりょう: 278.141913202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 351
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

  • PSA: 44.89

N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide セキュリティ情報

N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B522258-50mg
N-[2-(2-Phenyl-1H-indol-3-yl)ethyl]acetamide
4560-07-0
50mg
$ 160.00 2022-06-07
TRC
B522258-100mg
N-[2-(2-Phenyl-1H-indol-3-yl)ethyl]acetamide
4560-07-0
100mg
$ 230.00 2022-06-07
Chemenu
CM334022-1g
N-(2-(2-Phenyl-1H-indol-3-yl)ethyl)acetamide
4560-07-0 95%+
1g
$798 2021-08-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1616251-1g
N-(2-(2-phenyl-1H-indol-3-yl)ethyl)acetamide
4560-07-0 98%
1g
¥10774.00 2024-05-13
TRC
B522258-10mg
N-[2-(2-Phenyl-1H-indol-3-yl)ethyl]acetamide
4560-07-0
10mg
$ 50.00 2022-06-07
Chemenu
CM334022-1g
N-(2-(2-Phenyl-1H-indol-3-yl)ethyl)acetamide
4560-07-0 95%+
1g
$795 2024-07-16
Crysdot LLC
CD11121714-1g
N-(2-(2-Phenyl-1H-indol-3-yl)ethyl)acetamide
4560-07-0 97%
1g
$790 2024-07-17

N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide 関連文献

N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamideに関する追加情報

N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide: A Comprehensive Overview

N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide, also known by its CAS number 4560-07-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery. The molecule consists of an acetamide group attached to a 2-(2-phenylindol-3-yl)ethyl moiety, which contributes to its distinct chemical profile.

Recent studies have highlighted the potential of N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide as a candidate for therapeutic interventions. Researchers have explored its activity in various biological systems, particularly in relation to its ability to modulate enzyme activity and cellular signaling pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects on certain kinases, which are key players in cancer progression.

The synthesis of N-2-(2-Phenyl-1H-indol-3-yl)ethylacetamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The indole ring, a core structural element of the molecule, is typically synthesized via the Paal-Knorr reaction or through Friedländer-type cyclizations. The subsequent attachment of the acetamide group is achieved through amide bond formation, often facilitated by coupling reagents such as HATU or EDCI.

In terms of biological activity, N-Acetamido derivatives like this compound have been shown to possess anti-inflammatory and antioxidant properties. A 2023 study conducted by researchers at the University of California revealed that this compound significantly reduces inflammation in vitro by inhibiting the production of pro-inflammatory cytokines. Furthermore, its antioxidant properties make it a potential candidate for combating oxidative stress-related diseases such as neurodegenerative disorders.

The structural versatility of CAS No 4560-07 allows for extensive modifications to enhance its pharmacokinetic properties. For example, researchers have explored the impact of substituent variations on the compound's solubility, bioavailability, and metabolic stability. These studies have provided valuable insights into optimizing the compound for therapeutic use.

In conclusion, N-Acetamido derivatives like CAS No 4560 represent a promising class of compounds with diverse applications in drug discovery. As research continues to uncover their potential, this compound stands at the forefront of innovative therapeutic development.

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